[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol
Overview
Description
[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol is a chemical compound with the molecular formula C10H8ClNO2 It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol typically involves the reaction of 3-chlorobenzaldehyde with an appropriate oxazole precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to promote the formation of the oxazole ring, followed by the addition of a reducing agent to convert the intermediate product into the final alcohol form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or acids, while reduction produces amines.
Scientific Research Applications
[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Biological Studies: Researchers investigate its effects on various biological pathways, aiming to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the phenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol include other oxazole derivatives, such as:
- [5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol
- [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanol
- [5-(3-Methylphenyl)-1,3-oxazol-2-yl]methanol
These compounds share the oxazole ring structure but differ in the substituents on the phenyl ring
Properties
IUPAC Name |
[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)9-5-12-10(6-13)14-9/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNHPTPDCOUPLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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